molecular formula C21H32N2O B5119314 1-benzyl-N-cyclooctyl-4-piperidinecarboxamide

1-benzyl-N-cyclooctyl-4-piperidinecarboxamide

Katalognummer B5119314
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: ULPSSKRLOJJMMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-N-cyclooctyl-4-piperidinecarboxamide (commonly known as BTCP) is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential pharmacological applications. BTCP is a potent and selective dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

The mechanism of action of BTCP is based on its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, BTCP increases the concentration of dopamine in the synapse, which leads to enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are mainly related to its ability to increase dopamine signaling. This leads to a variety of effects such as increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. However, excessive dopamine signaling can also lead to adverse effects such as addiction, psychosis, and neurotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BTCP in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, the use of BTCP is also associated with some limitations such as its potential for abuse and neurotoxicity.

Zukünftige Richtungen

There are several future directions for the research on BTCP. One potential direction is the development of new derivatives with improved pharmacological properties such as increased selectivity and reduced toxicity. Another direction is the investigation of the role of BTCP in the regulation of other neurotransmitters such as serotonin and norepinephrine. Finally, the potential therapeutic applications of BTCP in the treatment of various neurological disorders should be further investigated.

Synthesemethoden

The synthesis of BTCP involves a multi-step process that starts with the reaction of cyclooctanone with benzylmagnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with piperidine to form the corresponding alcohol, which is subsequently converted to the carboxylic acid. Finally, the carboxylic acid is treated with thionyl chloride to form the desired amide product.

Wissenschaftliche Forschungsanwendungen

BTCP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.

Eigenschaften

IUPAC Name

1-benzyl-N-cyclooctylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c24-21(22-20-11-7-2-1-3-8-12-20)19-13-15-23(16-14-19)17-18-9-5-4-6-10-18/h4-6,9-10,19-20H,1-3,7-8,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPSSKRLOJJMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-cyclooctylpiperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.